molecular formula C11H14ClN B13049266 (R)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13049266
M. Wt: 195.69 g/mol
InChI Key: PMKIDINMINPBBK-SNVBAGLBSA-N
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Description

®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: Introduction of the methyl group at the 6-position using methylating agents like methyl iodide in the presence of a base.

    Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogenation catalysts such as palladium on carbon.

    Amine Introduction: Introduction of the amine group at the 1-position through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of ®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide, thiols, or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl, thiol, or amino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to produce chiral products.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the chlorine and methyl groups provide steric and electronic effects that enhance binding affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with similar but distinct biological activity.

    5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxyl derivative with different reactivity and applications.

    5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiol: A thiol derivative with unique properties.

Uniqueness

®-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and other derivatives. This uniqueness makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R)-5-chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1

InChI Key

PMKIDINMINPBBK-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCC2)N)Cl

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)Cl

Origin of Product

United States

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